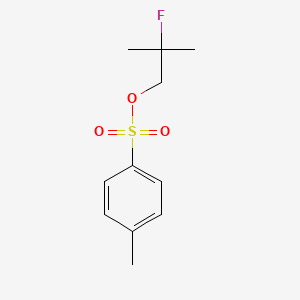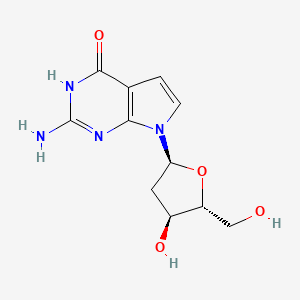
7-Deaza-2'-dG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-2’-deoxyguanosine is a modified nucleoside in which the nitrogen atom at the seventh position of the guanine base is replaced by a carbon-hydrogen group. This modification results in the inability of the nucleoside to form a hydrogen bond at position seven, which can significantly affect the structure and function of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-2’-deoxyguanosine typically involves the halogenation of nucleobases followed by nucleophilic substitution reactions. One common method includes the use of iodine oxidation or 0.5M CSO in anhydrous acetonitrile with a three-minute oxidation time . Another approach involves the use of dithiothreitol, isopropyl-β-D-thiogalactopyranoside, kanamycin sulfate, and ampicillin in a reaction buffer at pH 7.1, with specific concentrations of potassium chloride, magnesium chloride, and dithiothreitol .
Industrial Production Methods
Industrial production methods for 7-Deaza-2’-deoxyguanosine are not extensively documented, but they likely involve large-scale synthesis using similar chemical reactions and conditions as those used in laboratory settings. The use of automated synthesizers and high-throughput purification techniques would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-Deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like dithiothreitol.
Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, 0.5M CSO in anhydrous acetonitrile.
Reducing Agents: Dithiothreitol.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of 7-Deaza-2’-deoxyguanosine, such as 7-deaza-2’-deoxyadenosine and other modified nucleosides .
Aplicaciones Científicas De Investigación
7-Deaza-2’-deoxyguanosine has numerous applications in scientific research:
Mecanismo De Acción
7-Deaza-2’-deoxyguanosine exerts its effects by altering the hydrogen bonding patterns in nucleic acids. This modification can affect the stability and conformation of DNA and RNA, leading to changes in their biological functions. The compound targets specific nucleic acid sequences and can interfere with processes such as replication, transcription, and translation .
Comparación Con Compuestos Similares
Similar Compounds
7-Deaza-2’-deoxyadenosine: Similar to 7-Deaza-2’-deoxyguanosine, but with modifications at the adenine base.
2’-Deoxy-7-cyano-7-deazaguanosine: Another modified nucleoside with a cyano group at the seventh position.
2’-Deoxy-7-amido-7-deazaguanosine: Contains an amido group at the seventh position.
Uniqueness
7-Deaza-2’-deoxyguanosine is unique due to its specific modification at the seventh position, which significantly alters its hydrogen bonding capabilities and affects the overall structure and function of nucleic acids. This makes it a valuable tool in various scientific and medical research applications .
Propiedades
Fórmula molecular |
C11H14N4O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8-/m0/s1 |
Clave InChI |
PFCLMNDDPTZJHQ-RNJXMRFFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



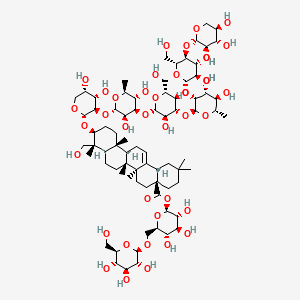
![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B12443362.png)
![3-(2-Aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12443364.png)

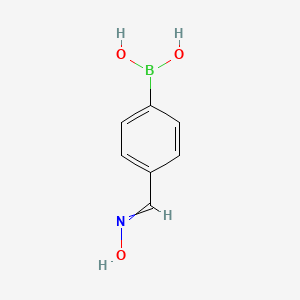
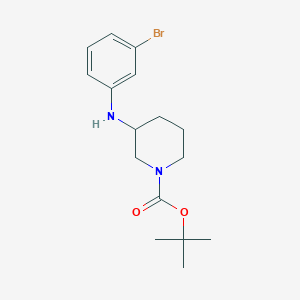

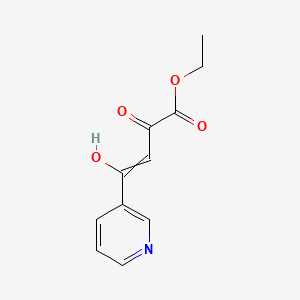
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)

